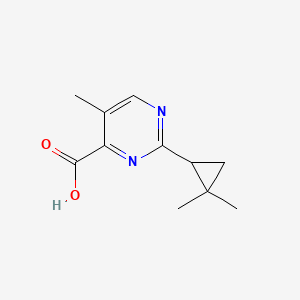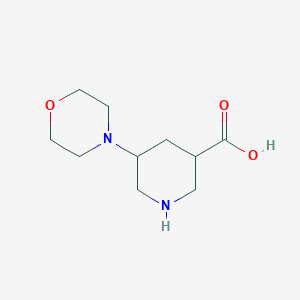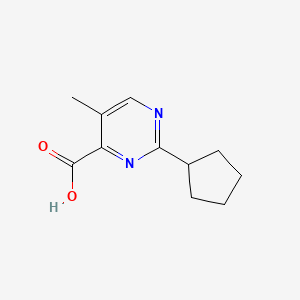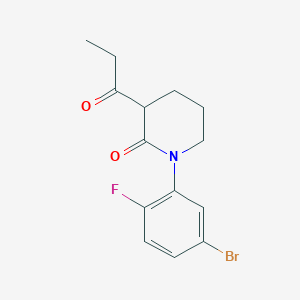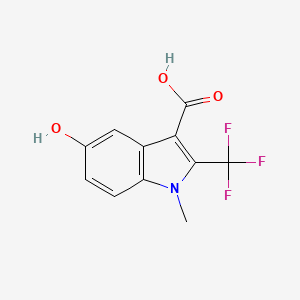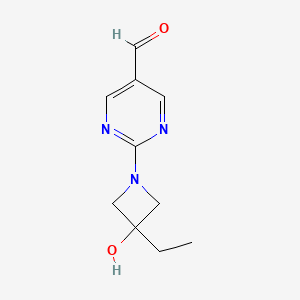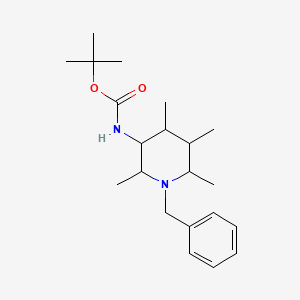
tert-butyl N-(1-benzyl-2,4,5,6-tetramethylpiperidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(1-benzyl-2,4,5,6-tetramethylpiperidin-3-yl)carbamate: is a complex organic compound with a molecular formula of C21H34N2O2. This compound is notable for its structural features, including a piperidine ring substituted with multiple methyl groups and a benzyl group, as well as a tert-butyl carbamate moiety. It is often used in research and development settings, particularly in the synthesis of various chemical intermediates and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-benzyl-2,4,5,6-tetramethylpiperidin-3-yl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 2,4,5,6-tetramethylpiperidine.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Carbamate Formation: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the tert-butyl carbamate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbamate group, converting it to the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in substitution reactions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a pharmacological agent.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Used in the synthesis of pharmaceutical intermediates.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-(1-benzyl-2,4,5,6-tetramethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors by binding to their active sites. This interaction can lead to changes in the conformation and activity of the target molecules, resulting in various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler analog with a similar carbamate group but lacking the complex piperidine and benzyl substituents.
N-benzylpiperidine: Shares the piperidine and benzyl groups but lacks the tert-butyl carbamate moiety.
2,4,5,6-Tetramethylpiperidine: Similar piperidine ring structure but without the benzyl and carbamate groups.
Uniqueness:
- The combination of the tert-butyl carbamate group with the benzyl and tetramethylpiperidine moieties makes tert-butyl N-(1-benzyl-2,4,5,6-tetramethylpiperidin-3-yl)carbamate unique.
- This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Propriétés
Formule moléculaire |
C21H34N2O2 |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
tert-butyl N-(1-benzyl-2,4,5,6-tetramethylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C21H34N2O2/c1-14-15(2)19(22-20(24)25-21(5,6)7)17(4)23(16(14)3)13-18-11-9-8-10-12-18/h8-12,14-17,19H,13H2,1-7H3,(H,22,24) |
Clé InChI |
ILMMOMVUQUFKMT-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(N(C1C)CC2=CC=CC=C2)C)NC(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




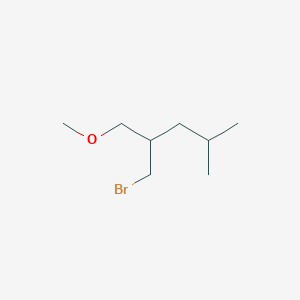
![[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate](/img/structure/B13186061.png)
